molecular formula C23H26N4O B4667752 4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline

4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline

Cat. No. B4667752
M. Wt: 374.5 g/mol
InChI Key: UZVBEJDDZFPMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline, commonly known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. AG-1478 has been extensively studied for its potential use in cancer treatment and other biomedical applications.

Mechanism of Action

AG-1478 binds to the ATP-binding site of 4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline and prevents its activation by blocking the phosphorylation of tyrosine residues. This, in turn, inhibits downstream signaling pathways that are involved in cell proliferation, survival, and migration. AG-1478 has been shown to be highly selective for 4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects
AG-1478 has been shown to have potent antitumor activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. AG-1478 has also been shown to have neuroprotective effects in animal models of ischemic stroke and Alzheimer's disease. However, the use of AG-1478 in humans is limited by its poor solubility and bioavailability.

Advantages and Limitations for Lab Experiments

AG-1478 is a highly selective inhibitor of 4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline and has been extensively studied for its potential use in cancer treatment and other biomedical applications. It has been shown to have potent antitumor activity in vitro and in vivo. However, its use in humans is limited by its poor solubility and bioavailability. AG-1478 is also relatively expensive and requires specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for the study of AG-1478. One potential direction is the development of more potent and selective inhibitors of 4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline. Another direction is the investigation of the potential use of AG-1478 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of AG-1478 in other biomedical applications, such as the treatment of neurodegenerative diseases, warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for AG-1478 could facilitate its use in research and clinical applications.

Scientific Research Applications

AG-1478 has been extensively studied for its potential use in cancer treatment. 4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and improve patient outcomes. AG-1478 has been tested in preclinical and clinical studies for its ability to inhibit 4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline signaling and induce apoptosis in cancer cells. It has also been studied for its potential use in other biomedical applications, such as the treatment of Alzheimer's disease and ischemic stroke.

properties

IUPAC Name

(4-butylpiperazin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-2-3-12-26-13-15-27(16-14-26)23(28)20-17-22(18-8-10-24-11-9-18)25-21-7-5-4-6-19(20)21/h4-11,17H,2-3,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVBEJDDZFPMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
Reactant of Route 4
Reactant of Route 4
4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
Reactant of Route 5
Reactant of Route 5
4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
Reactant of Route 6
Reactant of Route 6
4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.